molecular formula C10H13ClFN B568016 (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS No. 1269437-73-1

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B568016
CAS No.: 1269437-73-1
M. Wt: 201.669
InChI Key: JEDQGNZWUCZQQJ-HNCPQSOCSA-N
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Description

®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a 4-fluorophenyl ring, with a methanamine group and hydrochloride salt. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopropyl group, which is then attached to the 4-fluorophenyl ring through a series of reactions. The methanamine group is introduced in the final steps, followed by the formation of the hydrochloride salt.

    Cyclopropyl Group Formation: The cyclopropyl group can be synthesized using cyclopropanation reactions, often involving reagents like diazomethane or Simmons-Smith reagents.

    Attachment to 4-Fluorophenyl Ring: The cyclopropyl group is then attached to the 4-fluorophenyl ring through a coupling reaction, such as a Grignard reaction or a Suzuki coupling.

    Introduction of Methanamine Group: The methanamine group is introduced through reductive amination or other amination reactions.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)methanamine hydrochloride
  • Cyclopropylamine hydrochloride
  • (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine

Uniqueness

®-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and 4-fluorophenyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

(R)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGNZWUCZQQJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679637
Record name (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269437-73-1
Record name Benzenemethanamine, α-cyclopropyl-4-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269437-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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